3-Fluoro-benzenebutanol
Description
3-Fluoro-benzenebutanol (C₁₀H₁₃FO) is a fluorinated aromatic alcohol featuring a benzene ring substituted with a fluorine atom at the 3-position and a four-carbon hydroxyalkyl chain. Fluorine’s strong electronegativity and small atomic radius influence the compound’s reactivity, solubility, and interactions with biological targets.
Properties
Molecular Formula |
C10H13FO |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
4-(3-fluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13FO/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8,12H,1-2,4,7H2 |
InChI Key |
LMFAMMHYNBXWBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on available data:
Structural and Functional Group Differences
Key Observations
Functional Group Impact: The aldehyde and methoxy groups in ’s compound increase polarity and molecular weight compared to this compound’s alcohol chain. This likely enhances intermolecular interactions (e.g., dipole-dipole forces), elevating boiling points .
Predicted Properties : The higher density and boiling point of ’s compound correlate with its larger molar mass and functional group complexity .
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